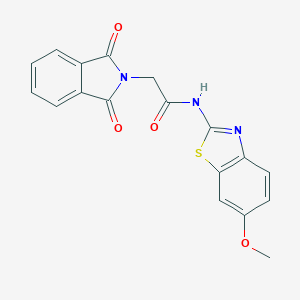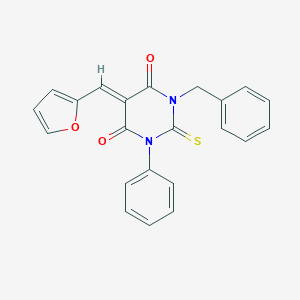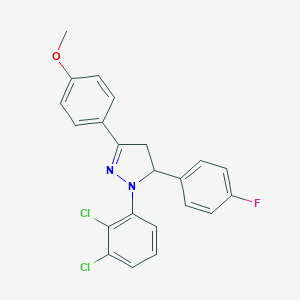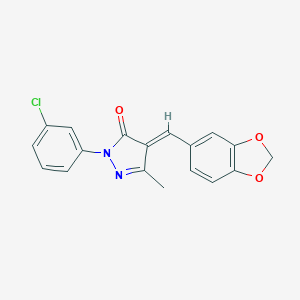![molecular formula C30H23BrN2O7 B391624 2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate](/img/structure/B391624.png)
2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzoyloxy, bromo, methoxy, and acetamido groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Esterification: The formation of the benzoyloxy group through the reaction of benzoic acid with an alcohol in the presence of a catalyst.
Bromination: The addition of a bromine atom to the aromatic ring using bromine or a brominating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, water
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzoyloxy)-5-[(E)-{[2-(4-chloro-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
- 2-(Benzoyloxy)-5-[(E)-{[2-(4-fluoro-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
- 2-(Benzoyloxy)-5-[(E)-{[2-(4-iodo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
Uniqueness
The uniqueness of 2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo and methoxy groups, in particular, can influence the compound’s interactions with molecular targets, making it a valuable tool for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C30H23BrN2O7 |
|---|---|
Poids moléculaire |
603.4g/mol |
Nom IUPAC |
[2-benzoyloxy-4-[(E)-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C30H23BrN2O7/c1-37-26-17-23(31)13-15-24(26)38-19-28(34)33-32-18-20-12-14-25(39-29(35)21-8-4-2-5-9-21)27(16-20)40-30(36)22-10-6-3-7-11-22/h2-18H,19H2,1H3,(H,33,34)/b32-18+ |
Clé InChI |
IZQZPZBQYUJGFL-KCSSXMTESA-N |
SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES isomérique |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-bromo-2-pyridinyl)-2-(4-{2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl}-1-piperazinyl)acetamide](/img/structure/B391542.png)
![3-[(2E)-2-(2,4-dichloro-5-nitrobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B391547.png)
![6-Methyl-2-(trifluoromethyl)-3,5-dihydroimidazo[4,5-f]benzimidazole](/img/structure/B391548.png)
![1-(2-methyl-2H-tetraazol-5-yl)ethanone [1-(2-methyl-2H-tetraazol-5-yl)ethylidene]hydrazone](/img/structure/B391549.png)
![2-(1H-INDOL-3-YL)-N'-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]ACETOHYDRAZIDE](/img/structure/B391550.png)

![ethyl 2-{[({4-nitrobenzoyl}oxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B391552.png)
![[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino] N-(4-chlorophenyl)carbamate](/img/structure/B391553.png)


![N-(4-bromophenyl)-2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B391556.png)
![6-Chloro-3-({2,4-dichloro-5-nitrobenzylidene}amino)-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B391560.png)
![4-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B391563.png)
